Thiolan-3-ylhydrazine
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Overview
Description
Thiolan-3-ylhydrazine is an organic compound with the molecular formula C4H10N2S It is a derivative of hydrazine, featuring a thiolane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiolan-3-ylhydrazine can be synthesized through several methods. One common approach involves the reaction of thiolane-3-carboxaldehyde with hydrazine hydrate under reflux conditions. The reaction typically proceeds in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Thiolan-3-ylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiolane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiolane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Thiolan-3-ylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
Thiolan-3-ylhydrazine can be compared with other hydrazine derivatives and thiolane compounds:
Hydrazine Derivatives: Compared to simple hydrazine, this compound has enhanced stability and reactivity due to the presence of the thiolane ring.
Thiolane Compounds: this compound is unique in its ability to participate in both nucleophilic and electrophilic reactions, making it versatile in synthetic applications.
Comparison with Similar Compounds
- Thiolane-3-carboxaldehyde
- Thiolane-3-thiol
- Hydrazine hydrate
Properties
IUPAC Name |
thiolan-3-ylhydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S/c5-6-4-1-2-7-3-4/h4,6H,1-3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGFYXFWFXVFKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598787 |
Source
|
Record name | (Thiolan-3-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016709-16-2 |
Source
|
Record name | (Thiolan-3-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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